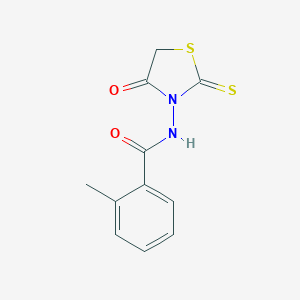
2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamide is a member of benzoic acids.
Scientific Research Applications
Green Synthesis Methods
- Researchers Horishny and Matiychuk (2020) discovered that 2-methyl-N-(4-oxo-2-sulfanylidene-3-thiazolidinyl)benzamides could be synthesized through a reaction with benzohydrazides and carbonothioyldisulfanediyl diacetic acid in water. This method adheres to green chemistry principles and yields nearly quantitative results (Horishny & Matiychuk, 2020).
Crystal Structure and Biological Studies
- Karanth et al. (2019) synthesized and characterized derivatives including 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide. They conducted spectral studies and single-crystal X-ray diffraction to understand the molecular structure. The study also assessed in vitro biological activities, including antioxidant and antibacterial properties (Karanth et al., 2019).
Antibacterial and Antifungal Activities
- Patel and Patel (2010) explored the antibacterial and antifungal activities of synthesized 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides. Their study confirmed the chemical structures through analytical and spectral data and evaluated the biological activities of the new compounds (Patel & Patel, 2010).
Anticancer Agents
- Yılmaz et al. (2015) synthesized indapamide derivatives, including 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating proapoptotic activity against melanoma cell lines. This highlights the potential use of these compounds as anticancer agents (Yılmaz et al., 2015).
Novel Complexes and Characterization
- Adhami et al. (2012) reported the synthesis of N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide through two reactions. The study involved characterizing the compound and generating new complexes with Pd(II) and Ni(II) ions, analyzed through various spectroscopic methods (Adhami et al., 2012).
Metabolism and Excretion Studies
- Kochansky et al. (2006) investigated the metabolism and excretion of MK-0767, a compound containing a thiazolidinedione ring, in human subjects. The study provides insight into the metabolic pathways and elimination methods of such compounds (Kochansky et al., 2006).
Properties
Molecular Formula |
C11H10N2O2S2 |
|---|---|
Molecular Weight |
266.3g/mol |
IUPAC Name |
2-methyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-4-2-3-5-8(7)10(15)12-13-9(14)6-17-11(13)16/h2-5H,6H2,1H3,(H,12,15) |
InChI Key |
BEJRBARECMNMAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B407500.png)
![5-(4-bromophenyl)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407501.png)
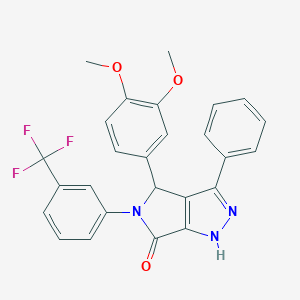
![1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407503.png)
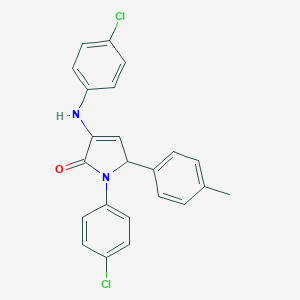
![1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-5-{3-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407507.png)
![1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-5-{2-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407508.png)
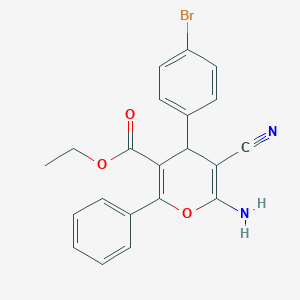
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B407512.png)
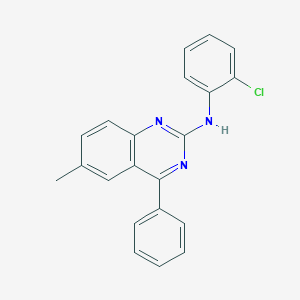
![6-Bromo-6'-chloro-4,4'-diphenyl-2'-piperidin-1-yl-[2,3']biquinolinyl](/img/structure/B407516.png)
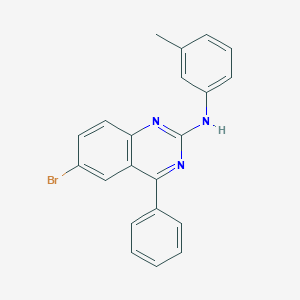
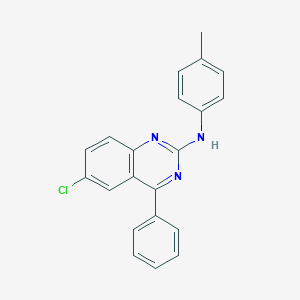
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B407519.png)
